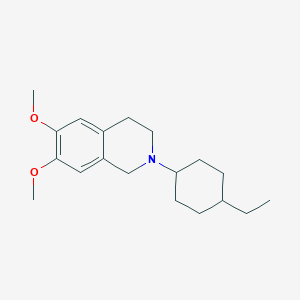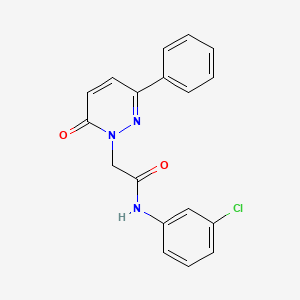
1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their varied biological and chemical properties. Compounds with the pyrazole core, in particular, have been extensively studied for their potential in various applications due to their structural versatility and biological relevance.
Synthesis Analysis
While direct synthesis details for the specified compound are not readily available, related research on pyrazole derivatives often involves multistep synthetic routes. These can include the formation of the pyrazole ring through cyclization reactions, followed by functional group transformations to introduce specific substituents such as difluoromethyl groups. A common strategy might involve starting with precursors that already contain part of the desired framework and then building the rest of the molecule through strategic functionalization and coupling reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the one mentioned, can be elucidated using techniques such as NMR (1H, 13C), IR, and mass spectrometry, often culminating in X-ray crystallography for definitive structural confirmation. For example, Kumara et al. (2018) discussed the synthesis and structural elucidation of a novel pyrazole derivative, highlighting the utility of these techniques in confirming molecular geometry and the presence of specific functional groups (Kumara et al., 2018).
Propiedades
IUPAC Name |
1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c17-16(18)21-7-5-13(20-21)15(22)19-10-11-6-8-23-14-4-2-1-3-12(14)9-11/h1-5,7,11,16H,6,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSHHHMFVSFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)C3=NN(C=C3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5627533.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenoxypropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627543.png)
![N-[1-(methylsulfonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5627555.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)
![(3S*,4S*)-4-methyl-1-({1-[4-(methylsulfonyl)phenyl]cyclobutyl}carbonyl)piperidine-3,4-diol](/img/structure/B5627567.png)
![(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol](/img/structure/B5627568.png)
![4-[4-(4-propylcyclohexyl)benzoyl]morpholine](/img/structure/B5627578.png)


![3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5627595.png)
![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)